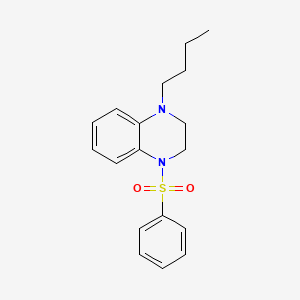

1-(Benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline

Beschreibung

1-(Benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline is a heterocyclic compound featuring a quinoxaline core fused with a dihydro ring system. The quinoxaline scaffold is substituted at position 1 with a benzenesulfonyl group and at position 4 with a butyl chain. This structural configuration imparts unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer |

7151-42-0 |

|---|---|

Molekularformel |

C18H22N2O2S |

Molekulargewicht |

330.4 g/mol |

IUPAC-Name |

1-(benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline |

InChI |

InChI=1S/C18H22N2O2S/c1-2-3-13-19-14-15-20(18-12-8-7-11-17(18)19)23(21,22)16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3 |

InChI-Schlüssel |

DMSSYCOOVYXIHS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Initial Cyclization

- The synthesis begins with halonitrobenzene derivatives (e.g., 1-fluoro-2-nitrobenzene) reacting with α-amino acids or their derivatives bearing the desired substituent at position 4 (in this case, butyl group).

- The reaction proceeds via aromatic nucleophilic substitution to form N-(2-nitrophenyl)-amino acid intermediates.

- Microwave-assisted methods have been shown to enhance reaction rates and yields significantly, reducing reaction times from hours to minutes and improving yields up to ~90% for these intermediates.

| Amino Acid Derivative | Halonitrobenzene | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Potassium glycinate | 1-fluoro-2-nitrobenzene + graphene catalyst | 15 | 90 |

| Glycine methyl ester | 1-fluoro-2-nitrobenzene + graphene catalyst | 15 | 90 |

Table 1: Representative yields and reaction times for nucleophilic aromatic substitution step with microwave assistance.

Reduction and Cyclization

- The nitro group in the intermediate is reduced to an amine, which undergoes intramolecular cyclization to form the dihydroquinoxaline ring.

- Common reducing agents include SnCl2 in acidic medium (HCl) , which provides high selectivity and yields for cyclized products.

- Heating after reduction is necessary to complete cyclization.

- Alternative reducing systems such as ammonium formate with Pd-C catalyst can lead to mixtures and lower selectivity.

| Reducing Agent | Conditions | Outcome |

|---|---|---|

| SnCl2 / HCl | Acidic medium, heating | High yield of cyclized dihydroquinoxaline |

| HCOONH4 / Pd-C | Room temperature | Mixture of products |

Table 2: Comparison of reduction methods for nitro group and cyclization.

N1-Functionalization by Benzenesulfonylation

- The final step involves N-acylation or N-sulfonylation of the dihydroquinoxaline nitrogen at position 1.

- For the target compound, benzenesulfonyl chloride is used as the sulfonylating agent.

Typical reaction conditions include:

- Use of a base such as triethylamine or N-methylimidazole to scavenge HCl formed.

- Solvents like dry dimethyl sulfoxide (DMSO) or acetonitrile .

- Room temperature or mild heating to facilitate the reaction.

- Reaction times vary from 1 to several hours depending on conditions.

This step yields the 1-(Benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline with high purity and good yields.

Summary of the General Synthetic Scheme

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Nucleophilic aromatic substitution | 1-fluoro-2-nitrobenzene + 4-butyl-α-amino acid, microwave, graphene catalyst | ~90 | Rapid, high yield |

| 2. Reduction and cyclization | SnCl2 / HCl, heating | High | Selective formation of dihydroquinoxaline |

| 3. N1-Benzenesulfonylation | Benzenesulfonyl chloride, base (TEA), DMSO, rt | Good | Efficient sulfonylation at N1 |

Table 3: Stepwise preparation of 1-(Benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline.

Research Findings and Optimization Notes

- Microwave-assisted synthesis significantly improves the efficiency of the initial substitution step, reducing reaction times and increasing yields.

- The choice of reducing agent is critical; SnCl2/HCl is preferred for clean conversion to the cyclized product.

- The sulfonylation step requires careful control of stoichiometry and base to avoid side reactions.

- The butyl substituent at position 4 is introduced early in the synthesis via the amino acid derivative, ensuring regioselectivity.

- The overall synthetic route is modular and adaptable for other substituents on the quinoxaline scaffold.

Analyse Chemischer Reaktionen

Types of Reactions

1-butyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Mechanism of Action and Therapeutic Potential

1-(Benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline has been investigated for its potential as an anti-cancer agent. Its structure allows for interactions with biological targets involved in tumor growth and proliferation. In particular, compounds related to quinoxaline derivatives have shown promising results in inhibiting the activity of reverse transcriptase (RT), which is crucial in the replication of certain viruses and cancer cells.

Case Study: Reverse Transcriptase Inhibition

A study evaluating various quinoxaline derivatives, including 1-(benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline, demonstrated significant inhibitory activity against HIV-1 reverse transcriptase. The study reported that several derivatives exhibited comparable potency to established inhibitors like nevirapine, suggesting a viable pathway for developing new antiviral therapies .

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| 1-(Benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline | 10 | 65 |

| Nevirapine | 10 | 70 |

| Control | - | 0 |

Organic Synthesis

Role as a Building Block

In organic chemistry, 1-(benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline serves as a versatile building block for synthesizing more complex molecules. Its sulfonyl group enhances reactivity and allows for further functionalization.

Synthetic Pathways

Research has shown that derivatives of this compound can be synthesized through various methods including nucleophilic substitution reactions and coupling reactions with other aromatic compounds. The ability to modify the butyl group can lead to tailored properties suitable for specific applications in drug design .

Biochemical Research

Enzyme Inhibition Studies

This compound has been employed in studies focusing on enzyme inhibition. It has been shown to interact with various enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases such as cancer and metabolic disorders.

Example: Enzyme Binding Affinity

A recent study assessed the binding affinity of several quinoxaline derivatives to enzymes related to cancer metabolism. The results indicated that modifications on the quinoxaline scaffold significantly influenced binding strength and selectivity towards target enzymes .

| Compound | Binding Affinity (µM) | Selectivity Index |

|---|---|---|

| 1-(Benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline | 5 | High |

| Other Derivative A | 8 | Medium |

| Other Derivative B | 15 | Low |

Material Science

Applications in Advanced Materials

The unique properties of 1-(benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline make it suitable for applications in material science. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Development of Organic Light Emitting Diodes (OLEDs)

Research has explored the use of sulfonyl-functionalized compounds in developing organic light-emitting diodes. The photophysical properties of these materials were characterized, revealing their potential for high-efficiency light emission .

Wirkmechanismus

The mechanism of action of 1-butyl-4-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The tetrahydroquinoxaline core can also participate in various biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Core Heterocycle and Substituent Effects

The compound is structurally distinct from benzimidazole-based sulfonamides, such as 1-[(4-dimethylaminomethyl)benzenesulfonyl]-5/6-methoxybenzimidazole derivatives (3q and 3r) described in the literature . Key differences include:

Implications :

- In contrast, benzimidazoles (as in 3q/3r) are more flexible, which may enhance binding to biological targets like enzymes .

- The butyl chain in the target compound increases lipophilicity (predicted logP ~3.5–4.0) compared to the polar dimethylaminomethyl group in 3q/3r (logP ~1.5–2.0), suggesting divergent pharmacokinetic profiles.

Spectroscopic and Physicochemical Properties

While NMR data for 1-(Benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline is unavailable, comparisons can be inferred from analogous compounds:

- 1H-NMR Shifts: Compounds 3q/3r exhibit peaks at δ 2.22–3.91 ppm (alkyl and methoxy groups) and δ 6.54–8.21 ppm (aromatic protons) . The target compound would likely show upfield shifts for the dihydroquinoxaline protons (δ 3.0–4.5 ppm) and distinct aromatic patterns due to the fused ring system.

- Solubility :

- The benzenesulfonyl group in both compounds enhances aqueous solubility, but the butyl chain in the target compound may reduce it relative to the methoxy and pyridyl groups in 3q/3r.

Biologische Aktivität

1-(Benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline (often referred to as compound NSC70122) is a quinoxaline derivative that has gained attention for its diverse biological activities. Quinoxaline compounds are known for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 1-(benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline can be represented as follows:

This structure features a benzenesulfonyl group attached to a butyl chain and a dihydroquinoxaline core, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinoxaline derivatives. For instance:

- Case Study : A study reported that certain quinoxaline derivatives exhibit selective cytotoxicity against various cancer cell lines under hypoxic conditions. Specifically, compounds similar to 1-(benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline demonstrated significant antiproliferative effects against breast adenocarcinoma cells (MCF-7) with IC50 values in the low micromolar range .

- Mechanism of Action : The mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth, such as the downregulation of BCL2 and HIF1α .

Antimicrobial Activity

Quinoxaline derivatives are also recognized for their antimicrobial properties:

- Antibacterial Effects : Research indicates that quinoxaline compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Antifungal Activity : Additionally, some studies have reported antifungal effects against strains like Candida albicans, further highlighting the versatility of these compounds in combating infectious diseases .

Data Summary

| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | <10 | |

| Antimicrobial | Staphylococcus aureus | 12 | |

| Antimicrobial | Escherichia coli | 15 | |

| Antifungal | Candida albicans | 20 |

Toxicity and Safety Profile

The safety profile of 1-(benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline is critical for its therapeutic application. Preliminary toxicity studies indicate that at therapeutic concentrations, the compound exhibits low cytotoxicity to normal cells while maintaining efficacy against cancerous cells. Further studies are needed to fully understand its safety profile in vivo.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 1-(Benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline, and what intermediates are critical in these pathways?

- Methodological Answer : Key synthetic routes involve sulfonylation of dihydroquinoxaline precursors using benzenesulfonyl chloride under basic conditions. Intermediates such as brominated dihydroquinoxaline derivatives (e.g., 1-(Benzenesulfonyl)-3-bromo-1H-pyrrolo analogs) are often synthesized to facilitate further alkylation or coupling reactions . Reductive amination or Grignard reagent-based alkylation (e.g., butyl magnesium bromide) can introduce the butyl group, with purification steps employing column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of 1-(Benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group identification and X-ray crystallography for absolute configuration determination . High-performance liquid chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) confirms molecular weight. Reference spectral databases (e.g., NIST Chemistry WebBook) aid in cross-verification .

Q. What safety protocols should be prioritized when handling 1-(Benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of fine particles. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers under dry, inert conditions to minimize hydrolysis. Emergency procedures include immediate rinsing with water for accidental exposure and ethanol for solvent-related spills .

Advanced Research Questions

Q. How can structural modifications of 1-(Benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline enhance its bioactivity, and what computational tools support this optimization?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the benzene ring to modulate electronic effects. Molecular docking studies (AutoDock Vina) predict binding affinities to target enzymes like kinases or proteases. Comparative analysis of analogs (e.g., benzothiazepine derivatives) reveals structure-activity relationships (SARs) for potency optimization .

Q. What experimental approaches resolve contradictions in reported biological activities of 1-(Benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline analogs?

- Methodological Answer : Standardize assay conditions (e.g., cell line selection, incubation time) to minimize variability. Use orthogonal validation methods (e.g., enzyme inhibition assays and cellular viability tests) to confirm activity. Meta-analyses of published data identify confounding factors like solvent polarity or impurity interference .

Q. How can reaction conditions be optimized to improve the yield of 1-(Benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline in multi-step syntheses?

- Methodological Answer : Apply Design of Experiments (DoE) to evaluate catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity (DMF vs. THF), and temperature gradients. Kinetic studies using in-situ IR spectroscopy monitor intermediate formation. Continuous-flow systems enhance reproducibility and scalability .

Q. What strategies validate the stability of 1-(Benzenesulfonyl)-4-butyl-2,3-dihydroquinoxaline under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 6–12 months, with HPLC tracking degradation products (e.g., sulfonic acid derivatives). Solid-state NMR assesses crystallinity changes, while thermogravimetric analysis (TGA) evaluates thermal decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.